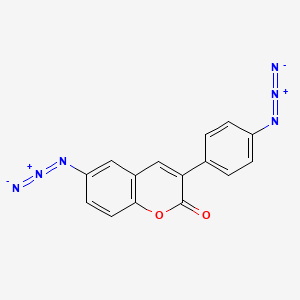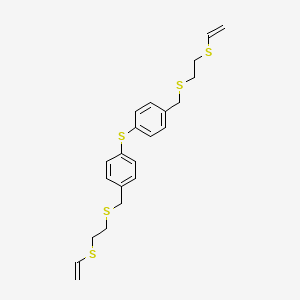
Agn-PC-0nfkdq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nfkdq is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Agn-PC-0nfkdq can be achieved through several methods, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and industrial production techniques:
Template Method: This method involves using a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method utilizes electrochemical reactions to form the compound.
Wet Chemical Method: This method involves chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: This method uses polyols as reducing agents to produce the compound.
Analyse Chemischer Reaktionen
Agn-PC-0nfkdq undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nfkdq has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Agn-PC-0nfkdq involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0nfkdq can be compared with other similar compounds, such as AGN-PC-0CUK9P and AgN5 . These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties:
AGN-PC-0CUK9P: This compound is known for its dual inhibitory activity against RET and VEGFR2, making it a potential candidate for cancer therapy.
AgN5: This compound is a high-energy density material used in explosive and propulsion applications.
The uniqueness of this compound lies in its versatility and wide range of applications across different scientific fields.
Eigenschaften
CAS-Nummer |
188969-07-5 |
|---|---|
Molekularformel |
C22H26S5 |
Molekulargewicht |
450.8 g/mol |
IUPAC-Name |
1-(2-ethenylsulfanylethylsulfanylmethyl)-4-[4-(2-ethenylsulfanylethylsulfanylmethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C22H26S5/c1-3-23-13-15-25-17-19-5-9-21(10-6-19)27-22-11-7-20(8-12-22)18-26-16-14-24-4-2/h3-12H,1-2,13-18H2 |
InChI-Schlüssel |
FDYCZVWKGOLNRD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSCCSCC1=CC=C(C=C1)SC2=CC=C(C=C2)CSCCSC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



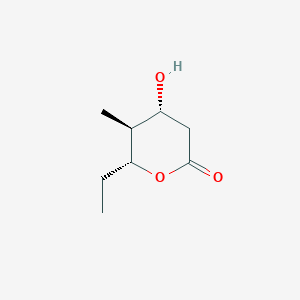
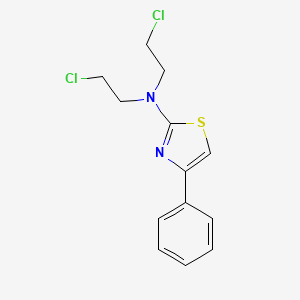
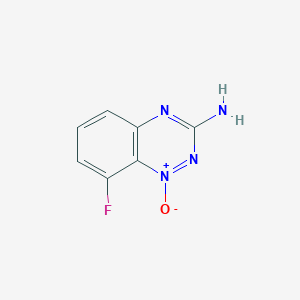
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
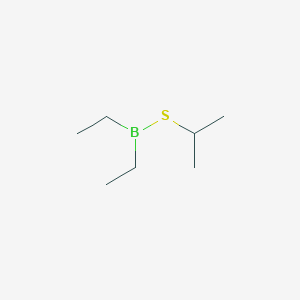
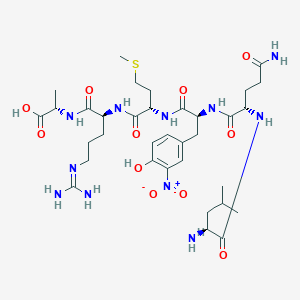
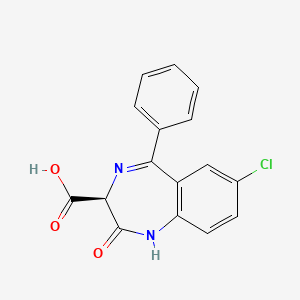
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

